molecular formula C10H14BrNO2 B13043080 (1S,2S)-1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-OL

(1S,2S)-1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-OL

Cat. No.: B13043080
M. Wt: 260.13 g/mol
InChI Key: FGSNBNPQIMTPQI-QUBYGPBYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This chiral amino alcohol features a 3-bromo-5-methoxyphenyl substituent attached to a propan-2-ol backbone. Its stereochemistry (1S,2S) and substituent positioning confer distinct electronic and steric properties, making it a candidate for pharmaceutical intermediates or asymmetric synthesis. Limited direct data are available for this compound , but structural analogs provide insights into its behavior.

Properties

Molecular Formula

C10H14BrNO2

Molecular Weight

260.13 g/mol

IUPAC Name

(1S,2S)-1-amino-1-(3-bromo-5-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H14BrNO2/c1-6(13)10(12)7-3-8(11)5-9(4-7)14-2/h3-6,10,13H,12H2,1-2H3/t6-,10+/m0/s1

InChI Key

FGSNBNPQIMTPQI-QUBYGPBYSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=CC(=CC(=C1)Br)OC)N)O

Canonical SMILES

CC(C(C1=CC(=CC(=C1)Br)OC)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-5-methoxybenzaldehyde.

    Formation of Intermediate: The aldehyde group is converted to an amino alcohol through a series of reactions, including reduction and amination.

    Chiral Resolution: The chiral centers are introduced or resolved using chiral catalysts or reagents to obtain the desired (1S,2S) configuration.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Control of temperature and pressure to favor the desired reaction pathway.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The aromatic bromine can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), or KMnO4 (Potassium permanganate).

    Reduction: Pd/C with H2, or LiAlH4 (Lithium aluminium hydride).

    Substitution: Nucleophiles like NH3 (Ammonia), RSH (Thiols), or ROH (Alcohols).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a dehalogenated product.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H14BrNO2
  • Molar Mass : 260.13 g/mol
  • Density : 1.435 g/cm³ (predicted)
  • Boiling Point : 381.6 °C (predicted)
  • pKa : 12.49 (predicted)

The compound features an amino group, a hydroxyl group, and a brominated methoxyphenyl moiety, which contribute to its biological activities and interactions with various receptors and enzymes.

Medicinal Chemistry

(1S,2S)-1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-OL has been investigated for its potential as a pharmaceutical agent due to its ability to modulate biochemical pathways. Its unique structure allows it to interact with biological molecules effectively:

  • Neuropharmacology : The compound's interactions may influence neurological functions, making it a candidate for research into treatments for neurological disorders.
  • Antimicrobial Activity : Studies suggest that the compound may exhibit antimicrobial properties, potentially useful in developing new antibiotics or antifungal agents .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

  • Synthesis of Complex Molecules : It can be used to synthesize more complex organic compounds through various chemical reactions, including nucleophilic substitutions and coupling reactions.
  • Chiral Catalysts : Its chiral nature makes it suitable for use in asymmetric synthesis, where it can help produce other chiral compounds with high enantiomeric purity .

The biological activity of (1S,2S)-1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-OL is primarily attributed to its structural components:

  • Hydrogen Bonding : The amino group facilitates the formation of hydrogen bonds with target biological molecules, enhancing its binding affinity to specific receptors.
  • Modulation of Enzyme Activity : The presence of bromine and methoxy groups can modulate the compound's interaction with enzymes, influencing metabolic pathways and potentially leading to therapeutic effects .

Mechanism of Action

The mechanism by which (1S,2S)-1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-OL exerts its effects depends on its specific application. Generally, it may involve:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways: Modulating biochemical pathways to achieve the desired effect.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share the (1S,2S)-1-amino-propan-2-ol core but differ in aromatic substituents:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
(1S,2S)-1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-OL 3-Br, 5-OCH₃ C₁₀H₁₃BrNO₂ 274.12 (calculated) Predicted higher density and boiling point due to Br
(1S,2S)-1-Amino-1-(4-fluoro-2-methoxyphenyl)propan-2-OL 4-F, 2-OCH₃ C₁₀H₁₄FNO₂ 199.23 Density: 1.176 g/cm³; Boiling point: 333.2°C
(1S,2S)-1-Amino-1-(2,3,5-trifluorophenyl)propan-2-ol 2,3,5-F₃ C₉H₁₀F₃NO 215.18 Discontinued; likely due to synthesis challenges
(1S,2S)-1-Amino-1-(4-fluoro-2-methylphenyl)propan-2-ol 4-F, 2-CH₃ C₁₀H₁₄FNO 183.22 Minimal stability data; limited commercial availability

Key Observations :

  • Bromo vs. Fluoro : Bromine’s larger atomic radius and electron-withdrawing nature increase molecular weight and polarizability compared to fluoro analogs. This may enhance intermolecular interactions, elevating boiling points and density .
  • Methoxy vs.

Challenges :

  • Methoxy groups stabilize intermediates but may hinder crystallization .

Physicochemical Properties

Property (3-Bromo-5-methoxy) Derivative (Predicted) (4-Fluoro-2-methoxy) Derivative (2,3,5-Trifluoro) Derivative
Density (g/cm³) ~1.3 (estimated) 1.176 N/A
Boiling Point (°C) >340 (estimated) 333.2 N/A
pKa ~12.0 (amino group) 12.42 N/A

Insights :

  • Bromine’s higher atomic mass correlates with increased density and boiling points compared to fluoro analogs.
  • Methoxy groups slightly elevate pKa (basic amino group) via electron donation, but bromine’s electron-withdrawing effect may counteract this .

Biological Activity

(1S,2S)-1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-OL is a chiral organic compound with significant biological activity. Its molecular structure includes an amino group, a hydroxyl group, and a brominated methoxyphenyl moiety, contributing to its diverse interactions with biological systems. This article reviews the compound's biological activities, synthesis methods, and potential applications based on recent research findings.

  • Molecular Formula : C10_{10}H14_{14}BrNO2_2
  • Molar Mass : 260.13 g/mol
  • Density : 1.435 g/cm³ (predicted)
  • Boiling Point : 381.6 °C (predicted)
  • pKa : 12.49 (predicted)

Synthesis

The synthesis of (1S,2S)-1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-OL typically involves several steps:

  • Starting Materials : Utilization of 3-bromo-5-methoxybenzaldehyde.
  • Formation of Intermediate : Conversion of the aldehyde to an amino alcohol through reduction and amination.
  • Chiral Resolution : Introduction or resolution of chiral centers using chiral catalysts or reagents to achieve the desired stereochemistry .

The biological activity of this compound is largely attributed to its ability to bind to specific enzymes or receptors, modulating various biochemical pathways. The presence of the bromine and methoxy groups enhances its binding affinity, potentially influencing neurological functions and other physiological processes .

Antimicrobial Activity

Research indicates that (1S,2S)-1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-OL exhibits promising antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Bacillus subtilis75 µg/mL
Enterococcus faecalis125 µg/mL
Escherichia coli<125 µg/mL
Pseudomonas aeruginosa150 µg/mL

The presence of halogen substituents appears to play a critical role in enhancing the bioactivity of related compounds .

Neurological Implications

The compound's structural features suggest potential applications in neurological contexts. The amino group facilitates hydrogen bonding with neurotransmitter receptors, potentially influencing pathways associated with mood regulation and cognitive function.

Case Studies

Recent studies have explored the compound's use in developing novel therapeutic agents:

  • A study highlighted its effectiveness in inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis, indicating potential anti-cancer properties .
  • Another investigation focused on its insecticidal properties, revealing that derivatives of this compound could serve as safer alternatives in pest management while minimizing toxicity to non-target organisms .

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling (1S,2S)-1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-OL in the laboratory?

  • Answer :

  • Exposure Management : In case of inhalation, move the patient to fresh air; administer artificial respiration if breathing stops. For skin/eye contact, rinse thoroughly with water for ≥15 minutes and seek medical attention .
  • Fire Safety : Use water spray, alcohol-resistant foam, dry powder, or CO₂. Firefighters must wear self-contained breathing apparatus due to potential release of toxic gases (e.g., brominated compounds) .
  • Storage : Store at 2–8°C in a dry area, avoid dust/aerosol formation, and ensure adequate ventilation .

Q. How can the stereochemical purity of (1S,2S)-configured amino alcohols be confirmed during synthesis?

  • Answer :

  • Chiral Chromatography : Use HPLC or GC with chiral stationary phases (e.g., cellulose- or cyclodextrin-based columns) to separate enantiomers.
  • Optical Rotation : Compare measured specific rotation ([α]D) with literature values for the target compound.
  • X-ray Crystallography : Resolve absolute configuration via single-crystal analysis, especially for novel derivatives .

Q. What are the critical physicochemical properties to characterize for this compound?

  • Answer :

  • LogD/pKa : Determine partition coefficients (e.g., LogD at pH 5.5 and 7.4) and acid dissociation constants to predict solubility and membrane permeability.
  • Hydrogen Bonding : Assess hydrogen bond donors/acceptors (e.g., via computational tools like Molinspiration) to evaluate bioavailability .
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures .

Advanced Research Questions

Q. How can stereoselective synthesis of (1S,2S)-configured amino alcohols be optimized to minimize racemization?

  • Answer :

  • Catalytic Asymmetric Methods : Employ chiral catalysts (e.g., BINOL-derived ligands) in key steps like reductive amination or epoxide ring-opening to enhance enantiomeric excess (ee) .
  • Low-Temperature Conditions : Perform reactions at ≤0°C to reduce kinetic resolution of intermediates.
  • In Situ Monitoring : Use techniques like FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Q. What strategies resolve contradictory bioactivity data between (1S,2S) and (1R,2R) enantiomers in pharmacological assays?

  • Answer :

  • Enantiomer-Specific Assays : Test isolated enantiomers separately (≥98% ee) to eliminate confounding effects from impurities.
  • Molecular Docking : Compare binding modes of enantiomers with target proteins (e.g., receptors or enzymes) to explain activity differences.
  • Metabolic Profiling : Assess if stereochemistry affects metabolic stability or metabolite formation using liver microsomes .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Answer :

  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like polar surface area and LogP.
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over nanoseconds to identify stable binding conformations.
  • Free Energy Calculations : Use methods like MM/GBSA to estimate binding affinities for lead optimization .

Methodological Tables

Property Methodology Relevant Evidence
Stereochemical PurityChiral HPLC with AD-H column
Acute Toxicity (Oral)OECD Guideline 423 (Fixed Dose Procedure)
LogD MeasurementShake-flask method with octanol/water
Catalytic Asymmetric SynthesisBINAP-Ru complex-mediated hydrogenation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.